molecular formula C11H14Cl2N2O B8035083 1-(4-Chlorobenzoyl)piperazine hydrochloride

1-(4-Chlorobenzoyl)piperazine hydrochloride

Cat. No.: B8035083
M. Wt: 261.14 g/mol
InChI Key: ZXJDUUIHTYUYAA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)piperazine hydrochloride typically involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . The reaction is carried out under controlled conditions, often involving the use of solvents such as toluene and catalysts like potassium iodide (KI). The reaction mixture is heated to around 80°C for a specified duration to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .

Scientific Research Applications

1-(4-Chlorobenzoyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to act on GABA receptors, which play a crucial role in neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)piperazine hydrochloride
  • 1-(4-Chlorobenzhydryl)piperazine
  • 1-(2-Chlorophenyl)piperazine hydrochloride

Uniqueness

1-(4-Chlorobenzoyl)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJDUUIHTYUYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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